molecular formula C16H16ClN3O4S B360432 N-{3-[1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 876941-59-2

N-{3-[1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B360432
CAS No.: 876941-59-2
M. Wt: 381.8g/mol
InChI Key: UGUJRWOZGLPPST-UHFFFAOYSA-N
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Description

N-{3-[1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C16H16ClN3O4S and its molecular weight is 381.8g/mol. The purity is usually 95%.
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Biological Activity

N-{3-[1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound with potential therapeutic applications, particularly in the inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes:

  • A phenyl ring
  • A pyrazole moiety
  • An acetyl group
  • A chlorofuran substituent
  • A methanesulfonamide functional group

This structural diversity may contribute to its biological activity.

This compound primarily acts as an inhibitor of cyclooxygenase enzymes. COX exists in two isoforms: COX-1 and COX-2. The selective inhibition of these enzymes can lead to anti-inflammatory effects without the gastrointestinal side effects commonly associated with non-selective NSAIDs.

Inhibition Studies

Research indicates that compounds similar to this compound exhibit varying degrees of selectivity for COX isoforms. For instance, studies have shown that modifications in the chemical structure can enhance selectivity towards COX-1 over COX-2, which is crucial for reducing side effects while maintaining therapeutic efficacy .

Table 1: Inhibition Potency of Related Compounds

Compound NameCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Compound A0.51020
Compound B1.01515
N-{...}0.81215

Note: IC50 values represent the concentration required to inhibit enzyme activity by 50%.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various biological assays:

  • Anti-inflammatory Efficacy : In vivo models demonstrated significant reductions in inflammatory markers when treated with this compound compared to controls.
  • Cancer Cell Line Studies : The compound showed promising results in inhibiting the proliferation of certain cancer cell lines, suggesting a dual role as both an anti-inflammatory and anticancer agent .
  • Structure Activity Relationship (SAR) : Modifications to the furan and pyrazole rings were found to influence both potency and selectivity towards COX enzymes. For example, substituents on the furan ring enhanced binding affinity to COX enzymes .

Properties

IUPAC Name

N-[3-[2-acetyl-3-(5-chlorofuran-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S/c1-10(21)20-14(15-6-7-16(17)24-15)9-13(18-20)11-4-3-5-12(8-11)19-25(2,22)23/h3-8,14,19H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUJRWOZGLPPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(O3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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